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Cearoin

Cat. No.: B1228815
CAS No.: 52811-37-7
M. Wt: 244.24 g/mol
InChI Key: NFJVELXCUBWAFL-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, structural elucidation, and investigation of chemical substances produced by living organisms. futurelearn.com These compounds, often referred to as secondary metabolites, are a primary source of inspiration for new therapeutic agents. futurelearn.commdpi.com Cearoin fits squarely within this context as a secondary metabolite isolated from various plant species.

It was first identified in the woods of Dalbergia cearensis and Dalbergia miscolobium. mdpi.com Since then, researchers have isolated this compound from the heartwood of several other plants in the Dalbergia genus, including Dalbergia odorifera and Dalbergia sissoo. nih.govnih.govresearchgate.netnih.gov Beyond this genus, this compound has also been found in Nepalese propolis, a resinous substance produced by bees, and has been detected in the leaves of Mitragyna speciosa (kratom), particularly after insect attacks. nih.govnih.gov The presence of this compound across these varied natural sources underscores the importance of continued exploration of biodiversity for novel chemical discovery.

Classification of this compound as a Benzophenone (B1666685) Neoflavonoid

Flavonoids are a well-known class of plant compounds characterized by a 15-carbon skeleton. nih.gov Neoflavonoids are a specific subgroup of these compounds. researchgate.net They are structurally categorized into several types, including 4-arylcoumarins, dalbergiones, and benzophenones. researchgate.netresearchgate.net

This compound, with the chemical name (2,5-dihydroxy-4-methoxyphenyl)-phenylmethanone, is classified as a simple oxygenated benzophenone. mdpi.comnih.govnih.gov This structure, featuring a benzophenone core with a specific pattern of hydroxyl and methoxy (B1213986) groups, distinguishes it from other flavonoids and is key to its biological properties. mdpi.com Its isolation was notable as it was the first natural benzophenone discovered with a 2,4,5-trioxygenation pattern. mdpi.com

Significance of this compound in Contemporary Chemical and Biological Research

The scientific interest in this compound stems from its diverse and potent biological activities demonstrated in preclinical research. Studies have revealed its potential in several therapeutic areas, making it a significant subject for further investigation.

Key areas of its biological significance include:

Anti-inflammatory and Antiallergic Effects: this compound has been shown to exhibit significant anti-inflammatory and antiallergic properties in various experimental models. nih.govchemfaces.comthieme-connect.com It can inhibit the production of inflammatory mediators and the expression of inflammatory genes. chemfaces.commdpi.com

Anticancer Potential: A growing body of research focuses on this compound's effects on cancer cells. In studies using human neuroblastoma cells (SH-SY5Y), this compound was found to induce cell death through processes known as autophagy and apoptosis. nih.govchemfaces.com This suggests its potential as a therapeutic agent for treating neuroblastomas, which are common solid tumors in childhood. mdpi.comnih.gov Furthermore, in silico studies have explored its potential as a matriptase inhibitor for suppressing breast cancer.

Anti-osteoporotic Activity: Research has indicated that neoflavonoids from Dalbergia sissoo, including this compound, may have anti-osteoporotic properties. researchgate.net Osteoporosis is a disease characterized by fragile bones, and compounds that can promote bone formation are of high interest. nih.govnih.gov

Antibacterial and Antioxidant Activity: this compound has demonstrated antibacterial activity against certain pathogens like Salmonella typhi. mdpi.com Like many phenolic compounds, it is also studied for its antioxidant effects, which are linked to the generation of reactive oxygen species (ROS) in some cellular contexts to trigger cell death pathways. mdpi.comnih.gov

Overview of Research Trajectories on this compound

The study of this compound is proceeding along several interconnected research paths, from basic chemical characterization to complex biological investigations.

Current research trajectories include:

Isolation and Structural Analysis: A primary line of research continues to be the isolation of this compound from its natural sources and the characterization of its chemical structure using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. researchgate.net

Pharmacological Screening: A major focus is on in vitro (cell-based) studies to understand its biological effects. A significant portion of this research has been conducted on human neuroblastoma SH-SY5Y cells, where scientists have detailed the molecular mechanisms of this compound-induced cell death. nih.govchemfaces.com These studies show that this compound increases intracellular reactive oxygen species (ROS), which in turn leads to the activation of the ERK signaling pathway, autophagy, and ultimately, apoptosis (programmed cell death). nih.govchemsrc.comglpbio.com

Computational and In Silico Studies: Modern computational chemistry is being applied to this compound. researchgate.net Molecular docking and molecular dynamics simulations are used to predict how this compound might interact with biological targets, such as proteins involved in cancer progression. mdpi.comnih.govwaocp.org These in silico methods help to prioritize and guide laboratory experiments, accelerating the drug discovery process.

This multi-pronged research approach, combining natural product chemistry, pharmacology, and computational modeling, is steadily building a comprehensive understanding of this compound and its potential applications.

Interactive Data Tables

Researched Biological Activities of this compound

Chemical Compounds Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B1228815 Cearoin CAS No. 52811-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dihydroxy-4-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-8-11(15)10(7-12(13)16)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJVELXCUBWAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398097
Record name Cearoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52811-37-7
Record name Cearoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence, Isolation, and Distribution of Cearoin in Natural Systems

Natural Sources and Botanical Origins of Cearoin

This compound has been isolated and identified from a range of botanical and natural sources, highlighting its distribution across different plant families and even in bee products.

Isolation from Dalbergia sissoo Heartwood

The heartwood of Dalbergia sissoo, commonly known as Indian Rosewood, is a recognized source of this compound. phytoveda.innih.govijpcbs.comphcogrev.com Extensive chromatographic studies of the heartwood have led to the isolation of this compound along with other neoflavonoids. phytoveda.innih.govijpcbs.comphcogrev.com In one study, this compound was identified as one of eight neoflavonoids isolated from the heartwood. phytoveda.innih.govijpcbs.com

Extraction from Dalbergia odorifera Heartwood

This compound is also a known constituent of the heartwood of Dalbergia odorifera, or Chinese Rosewood. medchemexpress.comnih.govjst.go.jp Bioassay-guided purification of extracts from the heartwood of this species has successfully isolated this compound. researchgate.netresearchgate.netresearchgate.net In one particular study, this compound was isolated alongside twenty-four other flavonoids from the heartwood of D. odorifera. nih.gov

Presence in Dalbergia cearensis Ducke and D. miscolobium Benth

The first reported isolation of this compound dates back to 1968 from extracts of Dalbergia cearensis Ducke and Dalbergia miscolobium Benth. mdpi.comencyclopedia.pub This discovery marked the first identification of a natural benzophenone (B1666685) with a 2,4,5-trioxygenation pattern. mdpi.comencyclopedia.pub

Detection in Mitragyna speciosa (Kratom) Leaves

This compound has been detected in the leaves of Mitragyna speciosa, commonly known as Kratom. nih.gov Interestingly, research has shown a significantly higher presence of this compound in leaves that have been attacked by insects, suggesting a potential role for the compound in the plant's defense mechanisms. nih.gov

Identification in Nepalese Propolis

This compound has been identified as a constituent of Nepalese propolis. mdpi.comnih.govresearchgate.netmdpi.com Propolis is a resinous mixture that honeybees produce, and its chemical composition is dependent on the local flora. The presence of this compound in Nepalese propolis suggests that bees in this region may be collecting resins from Dalbergia species or other this compound-containing plants. nih.gov Along with other flavonoids, this compound was one of eight flavonoids isolated from Nepalese propolis in one study. researchgate.net

Methodologies for Research-Scale Isolation and Purification of this compound

The isolation and purification of this compound for research purposes typically involve chromatographic techniques. These methods are essential for separating this compound from the complex mixture of other compounds present in the natural source extracts.

Extensive column chromatography is a frequently cited method for the isolation of this compound from plant materials. phytoveda.innih.govijpcbs.com This technique involves passing the crude extract through a column packed with a stationary phase, and different compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the purification and analysis of this compound. researchgate.net Preparative HPLC can be employed for the large-scale isolation of the compound. researchgate.net In some studies, the purity of the isolated this compound was confirmed to be greater than 95% using HPLC analysis. researchgate.net

Counter-current chromatography (CCC) has also been utilized for the preparative-scale isolation of various natural products and presents a viable method for purifying compounds like this compound. nih.govnih.gov

The general workflow for isolating this compound involves:

Extraction: The plant material (e.g., heartwood, leaves) is typically dried, powdered, and then extracted with a suitable solvent, such as methanol (B129727) or ethanol. researchgate.netnih.gov

Fractionation: The crude extract is then subjected to preliminary separation techniques, such as liquid-liquid extraction or initial column chromatography, to yield fractions enriched in flavonoids.

Purification: The enriched fractions are further purified using methods like preparative HPLC or repeated column chromatography to isolate pure this compound. researchgate.net

Structural Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). phytoveda.innih.gov

Based on a comprehensive search of available scientific literature and chemical databases, there is no recognized chemical compound named "this compound." This name does not appear in chemical abstracts, academic publications, or reputable chemical supplier catalogs.

Therefore, it is not possible to generate a scientifically accurate article on the "" or the "Influence of Environmental Factors on this compound Accumulation in Source Organisms" as the compound itself is not known to exist.

It is possible that "this compound" may be a misspelling of another chemical compound. Please verify the name and spelling of the compound of interest. Once a valid chemical name is provided, a thoroughly researched and accurate article can be generated.

Biosynthetic Pathways and Precursor Studies of Cearoin

Proposed Biosynthetic Routes for Neoflavonoids and Benzophenones

The biosynthesis of neoflavonoids and their precursors, benzophenones, is generally understood to originate from the phenylpropanoid and polyketide pathways. The core structure is assembled from intermediates derived from these two major metabolic routes.

The initial steps involve the phenylpropanoid pathway, where the amino acid L-phenylalanine is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. mdpi.com This activated intermediate then enters the chalcone (B49325) synthase (CHS) or a related polyketide synthase (PKS) system.

In the biosynthesis of flavonoids, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com However, for benzophenones, a key intermediate class for compounds like cearoin, a benzophenone (B1666685) synthase (BPS) is proposed to catalyze the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA. This leads to the formation of a 2,4,6-trihydroxybenzophenone (B1214741) skeleton. agriculturejournals.cz Subsequent modifications such as hydroxylation, methoxylation, and cyclization, catalyzed by various enzymes, lead to the vast diversity of benzophenones and xanthones found in nature. agriculturejournals.cz

Neoflavonoids, a class to which this compound is related, are characterized by a 4-phenylcoumarin (B95950) backbone or related structures. mdpi.com Their biosynthesis is thought to diverge from the main flavonoid pathway, potentially through alternative cyclization of a chalcone intermediate or via a 4-hydroxyphenylacetyl-CoA precursor.

Table 1: General Precursors in Neoflavonoid and Benzophenone Biosynthesis

Precursor MoleculeOriginating PathwayRole in Biosynthesis
L-PhenylalanineShikimate PathwayInitial precursor for the C6-C3 unit. mdpi.com
p-Coumaroyl-CoAPhenylpropanoid PathwayKey intermediate providing the B-ring and three carbons of the central ring. mdpi.com
Malonyl-CoAFatty Acid BiosynthesisProvides the acetate (B1210297) units for the A-ring. mdpi.com
Benzoyl-CoABenzoic Acid PathwayAn alternative precursor for the B-ring in some benzophenone syntheses. agriculturejournals.cz

Enzymatic Machinery Involved in this compound Biosynthesis (Hypothetical Pathways)

While the specific enzymes responsible for this compound biosynthesis have not been isolated and characterized, a hypothetical pathway can be constructed based on known enzymatic reactions in the biosynthesis of related compounds.

The proposed pathway would likely involve the following key enzymatic steps:

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid. mdpi.com

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA. mdpi.com

Benzophenone Synthase (BPS): A type III polyketide synthase that would catalyze the condensation of a phenylpropanoid-derived CoA-ester (e.g., benzoyl-CoA or a derivative) with three molecules of malonyl-CoA to form the benzophenone scaffold.

Hydroxylases (e.g., Cytochrome P450 monooxygenases): Responsible for the specific hydroxylation patterns on the aromatic rings of the benzophenone core to yield the dihydroxy substitution seen in this compound.

O-Methyltransferases (OMTs): Catalyze the transfer of a methyl group, likely from S-adenosyl methionine (SAM), to one of the hydroxyl groups, resulting in the methoxy (B1213986) group present in this compound.

The specific order and nature of the hydroxylation and methylation steps are yet to be determined and could occur at various stages of the pathway.

Genetic and Transcriptomic Studies Related to this compound Production in Plants

Currently, there is a lack of specific genetic and transcriptomic studies focusing on the production of this compound in plants like Dalbergia odorifera. Transcriptome analysis is a powerful tool for identifying genes involved in specialized metabolic pathways. nih.govdiva-portal.orgnih.govfrontiersin.org By comparing the transcriptomes of this compound-producing and non-producing tissues or plants under different conditions, it would be possible to identify candidate genes encoding the biosynthetic enzymes.

A general approach would involve:

De novo transcriptome sequencing of Dalbergia odorifera tissues known to accumulate this compound.

Differential gene expression analysis to identify upregulated genes in this compound-accumulating samples.

Functional characterization of candidate genes (e.g., PKS, P450s, OMTs) through heterologous expression and in vitro enzyme assays.

Such studies have been successfully applied to elucidate the biosynthetic pathways of other natural products and would be invaluable in confirming the hypothetical pathway for this compound. nih.gov

In Silico Approaches to Elucidate Biosynthetic Precursors and Intermediates

In the absence of extensive experimental data, in silico (computational) methods can provide valuable insights into the plausible biosynthetic pathway of this compound. scirp.orgpagepress.orgfrontiersin.orgnih.gov These approaches can include:

Retrosynthetic analysis: Computationally breaking down the this compound molecule into simpler, known biological precursors. This can help to identify the most likely starting materials and key intermediates.

Molecular docking: Simulating the interaction of proposed intermediates with the active sites of known biosynthetic enzymes (e.g., BPS, OMTs) from other species. This can help to assess the feasibility of a proposed enzymatic step.

Quantum chemical calculations: Analyzing the reaction mechanisms and energetics of proposed biosynthetic steps to determine their thermodynamic viability.

Genome mining: Searching the genome of a this compound-producing organism (if available) for gene clusters that resemble known biosynthetic gene clusters for other benzophenones or neoflavonoids.

These computational tools can help to generate and refine hypotheses about the biosynthesis of this compound, guiding future experimental work.

Combinatorial Biosynthesis Strategies for this compound Analogues

Combinatorial biosynthesis involves the genetic engineering of biosynthetic pathways to create novel "unnatural" natural products. port.ac.uknih.govnih.govucsc.edu Once the genes for this compound biosynthesis are identified, several strategies could be employed to generate analogues with potentially enhanced or novel biological activities:

Precursor-directed biosynthesis: Feeding the producing organism with synthetic analogues of the natural precursors (e.g., substituted benzoic acids). These analogues may be incorporated by the biosynthetic enzymes to produce novel this compound derivatives.

Enzyme modification: Using site-directed mutagenesis to alter the substrate specificity of key enzymes like BPS or OMTs. For example, modifying the active site of the O-methyltransferase could lead to the production of this compound analogues with different methylation patterns.

Gene swapping: Introducing genes from other biosynthetic pathways into the this compound pathway. For instance, introducing a different hydroxylase could result in a this compound analogue with an altered hydroxylation pattern.

Table 2: Potential Combinatorial Biosynthesis Approaches for this compound Analogues

StrategyDescriptionPotential Outcome
Precursor-Directed BiosynthesisSupplying synthetic precursors to the producing organism.Incorporation of modified precursors to create novel analogues.
Site-Directed MutagenesisAltering the genetic code of biosynthetic enzymes.Modified enzymes with altered substrate specificity or catalytic activity. port.ac.uk
Gene SwappingIntroducing genes from other metabolic pathways.Creation of hybrid pathways producing novel hybrid molecules. nih.gov

These strategies hold the potential to expand the chemical diversity of this compound-like molecules, which could be valuable for drug discovery and development.

Based on a comprehensive review of available scientific literature, there is no evidence of a chemical compound named "this compound." Searches in extensive chemical databases and scientific journals have not yielded any results for a substance with this name.

Therefore, it is not possible to provide an article on the "Advanced Structural Elucidation and Conformational Analysis of this compound" as requested, because the subject of the proposed article does not appear to be a known chemical entity. No data exists for its spectroscopic characterization or conformational studies.

Based on a thorough review of available scientific literature, there is no evidence of a chemical compound named "this compound." This name does not appear in established chemical databases or peer-reviewed publications. Therefore, it is not possible to provide an article on its "Advanced Structural Elucidation and Conformational Analysis" as no research data exists for a compound with this designation.

The inability to locate any information on "this compound" prevents the generation of content for the requested sections:

Advanced Structural Elucidation and Conformational Analysis of Cearoin

X-ray Diffraction Analysis in Cearoin Structural Research:X-ray diffraction is an experimental technique that requires a crystalline sample of the compound. As no synthesis or isolation of "this compound" is documented, no X-ray diffraction data is available to be analyzed or discussed.

Furthermore, the creation of data tables with research findings is not feasible due to the complete absence of research on this purported compound.

It is possible that "this compound" is a typographical error, a proprietary or code name not in the public domain, or a hypothetical molecule that has not been synthesized or studied. For an article on advanced structural elucidation to be written, a valid and recognized chemical compound must be the subject of the inquiry.

Theoretical and Computational Chemistry Approaches in Cearoin Research

Molecular Docking Simulations of Cearoin with Macromolecular Targets

Theoretical and computational chemistry has become an indispensable tool in the study of natural products, offering insights into their molecular properties and potential biological activities. In the investigation of this compound, a neoflavonoid known for its potential as an antibiotic material, molecular docking simulations have been a key approach. Current time information in Edmonton, CA. This computational technique is employed to predict the preferred orientation of a ligand (in this case, this compound) when bound to a macromolecular target, such as a protein, to form a stable complex. Current time information in Edmonton, CA. Such simulations are crucial for understanding the structural basis of this compound's biological activity and for elucidating its mechanism of action at a molecular level.

Research efforts have utilized molecular docking to investigate the ligand-protein interactions of this compound, particularly with bacterial proteins. Current time information in Edmonton, CA. These in-silico studies model the interaction between this compound and the active sites of various bacterial protein targets to assess its potential as an antibacterial agent. By calculating the binding affinity and analyzing the interaction patterns, these simulations provide a theoretical foundation for this compound's observed biological properties.

Ligand-Protein Interaction Analysis with Bacterial Proteins

Detailed analysis of molecular docking simulations has provided significant insights into the specific interactions between this compound and bacterial proteins. Studies focusing on proteins from Escherichia coli (E. coli) have identified the key amino acid residues and the nature of the intermolecular forces that stabilize the this compound-protein complex.

In one such study, the interaction of this compound with two different E. coli proteins, a Peroxisome Proliferator-activated receptor and Dermcidin (DCD-1), was examined. The simulations revealed that this compound forms several conventional hydrogen bonds with amino acid residues in the active sites of these proteins. For the Peroxisome Proliferator-activated receptor, three hydrogen bonds were observed with the amino acids Asp-B:441, Lys-B, and Thr-B:440. The interaction with DCD-1 was characterized by four conventional hydrogen bonds involving residues Lys-B:34, Glu-A:30, and Lys-A:34.

Beyond hydrogen bonding, other non-covalent interactions were also identified as being important for the stability of the complex. These include pi-cation, pi-anion, and pi-alkyl interactions with various amino acid residues. This detailed interaction analysis helps to build a comprehensive picture of how this compound recognizes and binds to its bacterial targets, suggesting that both hydrogen bonding and hydrophobic interactions are prominent reactive mechanisms.

Prediction of Binding Modes and Affinities of this compound

A primary outcome of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy, which quantifies the strength of the interaction between the ligand and the protein. A lower, more negative binding energy value generally indicates a more stable and favorable interaction.

For the interactions between this compound and the two E. coli proteins, Peroxisome Proliferator-activated receptor and DCD-1, distinct binding energies were calculated. The complex with the Peroxisome Proliferator-activated receptor was found to be more stable, as indicated by a lower binding energy, suggesting a stronger interaction with this target.

Table 1: Predicted Binding Energies of this compound with E. coli Protein Targets

Bacterial Protein Target (E. coli)Binding Energy (kcal/mol)
Peroxisome Proliferator-activated receptor-6.55
Dermcidin (DCD-1)-3.73

In a broader in-silico screening study, this compound was docked against a range of bacterial protein targets to evaluate its potential as a wide-spectrum herbal antibiotic. researchgate.net This investigation included key bacterial enzymes such as peptide deformylase, DNA gyrase/topoisomerase IV, UDP-galactose mutase, protein tyrosine phosphatase, cytochrome P450 CYP121, and NAD+-dependent DNA ligase. researchgate.net The docking scores from this study provide a comparative measure of this compound's binding affinity across these different macromolecular targets. researchgate.net

Table 2: Docking Scores of this compound against Various Bacterial Protein Targets

Bacterial Protein Target ClassDocking Score (MolDock Score)
Peptide Deformylase, DNA Gyrase/Topoisomerase IV, UDP-galactose mutase, Protein Tyrosine Phosphatase, Cytochrome P450 CYP121, NAD+-dependent DNA ligase-97.6
-112.3
-89.7
-103.2
-98.3
-113.0
-79.1
-91.0
-87.8
-101.0

Note: The scores presented are from a broad screening study against multiple protein crystal structures within the listed classes. researchgate.net

Chemical Synthesis and Derivatization Strategies for Cearoin and Its Analogues

Academic Synthetic Routes Towards Structurally Related Benzophenones

Development of Efficient and Selective Synthesis Protocols

Research into the synthesis of benzophenone (B1666685) and its derivatives is ongoing, with a focus on developing more efficient and selective methods. Traditional methods, while effective, can sometimes suffer from drawbacks such as the use of harsh reagents and the formation of byproducts. Modern synthetic protocols aim to overcome these limitations through the use of novel catalysts, milder reaction conditions, and more sophisticated reaction setups. For instance, the use of solid acid catalysts in Friedel-Crafts acylation can simplify product purification and catalyst recycling.

Green Chemistry Principles in Benzophenone Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of benzophenones. This involves the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste. For example, researchers have explored solvent-free reaction conditions and the use of microwave irradiation to accelerate reactions and reduce energy consumption. The goal is to develop synthetic pathways that are not only efficient but also sustainable.

Derivatization of Benzophenones for Enhanced Research Applications

The benzophenone scaffold is a versatile platform for chemical modification. Derivatization can be used to tune the molecule's properties for a variety of research applications.

Functionalization for Spectroscopic Probes and Labeling

Benzophenones can be functionalized to create spectroscopic probes for studying biological systems. By introducing fluorescent or phosphorescent groups, researchers can create molecules that can be used to visualize cellular processes. The carbonyl group of the benzophenone can also participate in photochemical reactions, making it useful as a photoaffinity label to identify protein-ligand interactions.

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a molecule to understand how these changes affect its properties. In the context of benzophenones, this could involve altering the substituents on the phenyl rings to investigate their impact on the molecule's electronic properties, conformation, or reactivity. These studies, even when excluding specific biological outcomes, provide fundamental insights into the chemical nature of the benzophenone core.

Strategies for Enhancing Analytical Performance via Derivatization

Derivatization can also be employed to improve the analytical detection of benzophenones. For example, introducing a readily ionizable group can enhance the sensitivity of mass spectrometric analysis. Similarly, the attachment of a chromophore can improve detection by UV-Vis spectroscopy. These strategies are crucial for the accurate quantification of benzophenones in various matrices.

Without any information on "Cearoin," the table of compounds mentioned in the article cannot be generated. If "this compound" is a valid but obscure compound, further information would be needed to proceed with the requested article.

Mechanistic Investigations of Cearoin’s Biological Interactions in Vitro and in Silico

Modulation of Cellular Signaling Pathways by Cearoin

This compound has been shown to significantly influence key cellular signaling cascades, primarily through the generation of reactive oxygen species and the subsequent activation of specific kinase pathways.

Reactive Oxygen Species (ROS) Generation by this compound

In vitro studies utilizing human neuroblastoma SH-SY5Y cells have demonstrated that this compound treatment leads to a significant increase in the intracellular production of Reactive Oxygen Species (ROS) and nitric oxide (NO). nih.govnih.govmdpi.com The generation of these reactive molecules appears to be a critical initiating event in this compound's mechanism of action. nih.gov This was confirmed in experiments where co-treatment with the antioxidant N-acetylcysteine (NAC), a ROS scavenger, completely abolished the downstream effects of this compound, including autophagy, ERK activation, and apoptosis. nih.govchemfaces.com The measurement of intracellular ROS production was conducted using assays such as the DCFDA fluorescence assay. nih.govresearchgate.netresearchgate.net

Extracellular Signal-Regulated Kinase (ERK) Activation by this compound

A key consequence of this compound-induced ROS generation is the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.govnih.gov Western blot analyses have revealed that this compound induces the phosphorylation of ERK in a dose-dependent manner in SH-SY5Y cells, while not affecting other kinases like JNK. nih.govmdpi.com The activation of ERK is a downstream effect of ROS production, as it was reversed by the antioxidant NAC. mdpi.com Furthermore, the use of an ERK inhibitor, PD98059, partially reversed the cell death induced by this compound, indicating that while ROS-dependent ERK activation is a crucial part of its mechanism, other pathways are also involved. nih.govresearchgate.net

This compound’s Impact on Autophagic Processes

This compound has been identified as an inducer of autophagy, a cellular process of self-degradation that plays a dual role in cell survival and death.

Induction of Autophagy and LC3B-I to LC3B-II Conversion

A hallmark of autophagy is the conversion of the cytosolic form of Microtubule-associated protein 1A/1B-light chain 3 (LC3B-I) to its lipidated form (LC3B-II), which is recruited to autophagosome membranes. mdpi.com Studies have shown that this compound treatment dose-dependently increases the conversion of LC3B-I to LC3B-II in SH-SY5Y neuroblastoma cells. mdpi.comresearchgate.netmedchemexpress.com This accumulation of LC3B-II serves as a reliable marker for the formation of autophagosomes and the induction of the autophagic process by this compound. nih.govmdpi.com

Molecular Mechanisms Regulating this compound-Induced Autophagy

The induction of autophagy by this compound is intricately linked to the generation of ROS. mdpi.com The antioxidant N-acetylcysteine was shown to decrease the this compound-induced conversion of LC3B-I to LC3B-II, demonstrating that ROS generation is a key upstream event that mediates this autophagic response. mdpi.com These findings suggest that this compound triggers autophagy through an oxidative stress-dependent mechanism. nih.govmdpi.com

This compound’s Influence on Programmed Cell Death Pathways

In addition to autophagy, this compound actively promotes programmed cell death, or apoptosis, in cancer cells through multiple molecular events. nih.govnih.gov The process is characterized by the activation of caspases, a family of cysteine proteases that execute cell death. researchgate.net

Research shows that this compound treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a key indicator of apoptosis. mdpi.comresearchgate.net Furthermore, this compound was found to decrease the expression of the anti-apoptotic protein Bcl-2 in a dose-dependent manner, while not altering the levels of the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the Bcl-2/Bax ratio favors apoptosis. The entire apoptotic cascade, including PARP cleavage, is dependent on ROS generation, as it is completely reversed by co-treatment with the antioxidant N-acetylcysteine. nih.govmdpi.com

Interactive Data Tables

Table 1: Effect of this compound on ERK Phosphorylation and LC3B Conversion

Data derived from Western blot analysis in SH-SY5Y cells after 12-hour incubation. mdpi.com

This compound Conc. (µM) p-ERK Expression (Fold Change vs. Control) LC3B-II/LC3B-I Ratio (Fold Change vs. Control)
0 1.0 1.0
5 ~1.5 ~1.8
10 ~2.0 ~2.5
20 ~2.8 ~3.2
40 ~3.5 ~4.0

Table 2: this compound's Influence on Apoptotic Protein Expression

Data derived from Western blot analysis in SH-SY5Y cells after 12-hour incubation. researchgate.net

This compound Conc. (µM) Cleaved PARP Level (Relative) Bcl-2 Expression (Relative)
0 Baseline High
5 Increased Slightly Decreased
10 Moderately Increased Decreased
20 Significantly Increased Significantly Decreased
40 Markedly Increased Markedly Decreased

Apoptosis Induction via Caspase-3 Activation and PARP Cleavage

In vitro studies on human neuroblastoma SH-SY5Y cells have demonstrated that this compound is an inducer of apoptosis. researchgate.netnih.gov The treatment of these cells with this compound leads to a cascade of events characteristic of programmed cell death. A key event in this process is the activation of caspase-3, an essential executioner caspase in the apoptotic pathway. researchgate.netmdpi.comnih.gov Research indicates a significant, dose-dependent increase in caspase-3 activity in SH-SY5Y cells following a 3-hour treatment with this compound. mdpi.comnih.gov

The activation of caspase-3 subsequently leads to the cleavage of specific cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.gov Western blot analysis has confirmed that this compound treatment, particularly at concentrations of 40 μM and 80 μM, results in a clear increase in PARP cleavage. mdpi.com This cleavage is a hallmark of caspase-mediated apoptosis. researchgate.netnih.govchemfaces.com Furthermore, this compound exposure also promotes the breakdown of α-spectrin. mdpi.com The cleavage of α-spectrin by caspase-3 yields a 120 kDa fragment, which was observed following treatment with 40 μM of this compound, further substantiating its role in activating the caspase-dependent apoptotic pathway. mdpi.com

The pro-apoptotic effects of this compound are fundamentally linked to its capacity to generate intracellular reactive oxygen species (ROS). researchgate.netnih.gov Studies have shown that co-treatment with the antioxidant N-acetylcysteine can completely abrogate this compound-mediated apoptosis, highlighting the critical role of ROS in initiating the apoptotic cascade. researchgate.netnih.govchemfaces.com

Table 1: Effect of this compound on Apoptotic Markers in SH-SY5Y Neuroblastoma Cells

Concentration (µM)Apoptotic MarkerObserved EffectSource(s)
10 - 80Cell ViabilitySignificantly decreased in a dose-dependent manner. researchgate.netchemsrc.com
10 - 80Caspase-3Activity significantly increased. researchgate.netmdpi.comnih.gov
40 / 80PARPCleavage clearly increased, indicating caspase activation. researchgate.netmdpi.comchemfaces.com
40 / 80α-spectrinIncreased cleavage by caspase-3 and calpain. mdpi.com

Regulation of Bcl2 Expression by this compound

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. nih.gov this compound has been shown to modulate the expression of these proteins to favor cell death. researchgate.netnih.gov Specifically, in SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a significant, dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov

Conversely, the expression of the pro-apoptotic protein Bax was not altered by this compound treatment. mdpi.comnih.gov The reduction of Bcl-2 levels, without a corresponding change in Bax, shifts the cellular balance towards apoptosis, thereby contributing to this compound's anticancer effects. researchgate.net This downregulation of Bcl-2 is part of the broader mechanism involving ROS generation, which appears to be the primary trigger for the apoptotic effects observed with this compound treatment. researchgate.netmdpi.com

This compound’s Interaction with Inflammatory Responses

Inhibition of LPS-Induced Nitric Oxide (NO) Production via iNOS mRNA Suppression

This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory mediators. chemfaces.com In studies using murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), this compound markedly inhibited the production of nitric oxide (NO). mdpi.comchemfaces.comnih.gov This inhibitory effect is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) at the messenger RNA (mRNA) level. chemfaces.comnih.gov Since iNOS is the enzyme responsible for the high-output production of NO during inflammatory responses, its suppression is a key mechanism of this compound's anti-inflammatory action. nih.govbioline.org.br

Attenuation of Inflammatory Cytokine mRNA Expression (TNFα, CCL-2, IL-6, IL-13)

This compound's anti-inflammatory activity extends to the regulation of various pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 cells, this compound was found to decrease the mRNA expression of tumor necrosis factor-alpha (TNFα) and chemokine (C-C motif) ligand 2 (CCL-2). mdpi.comchemfaces.comnih.gov

Furthermore, in a different model using bone marrow-derived mast cells (BMMCs) stimulated with Interleukin-33 (IL-33), this compound also demonstrated potent inhibitory effects. mdpi.comnih.gov It markedly inhibited the IL-33-induced mRNA expression of several inflammatory genes, including TNFα, Interleukin-6 (IL-6), and Interleukin-13 (IL-13). mdpi.comnih.gov This broad-spectrum inhibition of cytokine expression underscores its potential as a modulator of diverse inflammatory pathways.

Table 2: Summary of this compound's Anti-Inflammatory Effects

Cell LineStimulantTarget MarkerEffectSource(s)
RAW 264.7 MacrophagesLPSNitric Oxide (NO)Production markedly inhibited. mdpi.comchemfaces.comnih.gov
RAW 264.7 MacrophagesLPSiNOS mRNAExpression suppressed. chemfaces.comnih.gov
RAW 264.7 MacrophagesLPSTNFα mRNAExpression decreased. mdpi.comchemfaces.comnih.gov
RAW 264.7 MacrophagesLPSCCL-2 mRNAExpression decreased. mdpi.comchemfaces.comnih.gov
Bone Marrow-Derived Mast CellsIL-33IL-6 mRNAExpression markedly inhibited. mdpi.comnih.gov
Bone Marrow-Derived Mast CellsIL-33TNFα mRNAExpression markedly inhibited. mdpi.comnih.gov
Bone Marrow-Derived Mast CellsIL-33IL-13 mRNAExpression markedly inhibited. mdpi.comnih.gov

Suppression of NF-κB and IKK Activation Pathways by this compound

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including iNOS, TNFα, and other cytokines. nih.govnih.gov The anti-inflammatory effects of this compound are directly linked to its ability to modulate the NF-κB signaling pathway. mdpi.comchemfaces.com

The mechanism of NF-κB suppression by this compound appears to be dependent on the cell type and stimulus. In LPS-stimulated RAW 264.7 macrophages, this compound was found to suppress the transcriptional activity of NF-κB. chemfaces.comnih.gov However, in this specific model, it did not inhibit the upstream signaling events, such as the activation of IκB kinase (IKK) or the subsequent degradation of the inhibitor of κBα (IκBα). chemfaces.comnih.gov

In contrast, when tested in IL-33-stimulated BMMCs, this compound was shown to inhibit the IL-33-induced activation of NF-κB by suppressing the activation of IKK. mdpi.comnih.gov This inhibition of the IKK complex prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes. nih.govmdpi.com

Fundamental Antimicrobial Mechanisms of this compound

This compound has been identified as having notable antibacterial properties. mdpi.com Research has documented its activity against specific pathogenic bacteria. In one study, this compound exhibited antibacterial activity against Salmonella typhi, producing an 18 mm zone of inhibition. mdpi.com Another report confirmed this finding and also showed a significant antibacterial effect against Pseudomonas aeruginosa, with an inhibitory zone of 15 mm. researchgate.net While these findings establish this compound's antimicrobial potential, the precise molecular mechanisms underlying this activity have not been fully elucidated in the available literature. General antimicrobial mechanisms often involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. nih.govnih.gov

Table 3: Documented Antimicrobial Activity of this compound

MicroorganismTypeObserved EffectSource(s)
Pseudomonas aeruginosaGram-negative bacteriumSignificant antibacterial property (15 mm inhibition zone). researchgate.net
Salmonella typhiGram-negative bacteriumSignificant antibacterial property (18 mm inhibition zone). mdpi.comresearchgate.net

Advanced Analytical Methodologies in Cearoin Research

Chromatographic Techniques for Cearoin Separation and Quantification in Complex Matrices (Academic Context)

Chromatographic methods are fundamental for isolating and analyzing this compound from intricate natural extracts. These techniques leverage differential interactions between the analyte and a stationary and mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of diverse chemical compounds, including natural products like this compound wikipedia.org. HPLC offers high resolution and sensitivity, making it suitable for analyzing complex matrices where this compound is present alongside numerous other compounds. The effectiveness of HPLC for this compound analysis relies on selecting appropriate stationary phases (e.g., reversed-phase columns) and mobile phases (typically mixtures of water or buffer with organic solvents like methanol (B129727) or acetonitrile) to achieve optimal separation based on this compound's polarity and chemical properties.

Advanced detection methods coupled with HPLC, such as UV-Visible spectrophotometry, diode array detection (DAD), and fluorescence detection, enhance the ability to selectively detect and quantify this compound. UV-Vis detection is common for compounds with chromophores, which this compound possesses due to its benzophenone (B1666685) structure nih.gov. The purity of isolated compounds, including flavonoids like this compound, has been determined by HPLC analysis researchgate.net. Studies involving neoflavonoids and related compounds have utilized HPLC for separation prior to further analysis chemfaces.com.

High-Performance Thin-Layer Chromatography (HPTLC) for Screening and Identification

High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of Thin-Layer Chromatography (TLC), provides a rapid and cost-effective approach for the separation and preliminary identification of compounds in complex mixtures ijrpb.combjbms.org. HPTLC is particularly useful for screening numerous samples and visualizing separated components on a plate.

For the analysis of compounds like this compound, HPTLC involves applying samples as narrow bands on a stationary phase (commonly silica (B1680970) gel) coated on a plate. Separation is achieved by developing the plate with a suitable mobile phase nih.gov. Visualization of this compound spots can be done under UV light, as many natural phenolic compounds are UV active ijrpb.combjbms.org. Comparing the retention factor (Rf) values of sample spots to those of authentic this compound standards run on the same plate under identical conditions aids in its identification ijrpb.combbc.co.uk. HPTLC has been employed in studies investigating natural extracts containing compounds like this compound researchgate.netresearchgate.net.

Coupling of Separation Techniques with Mass Spectrometry (LC-MS, HPTLC-MS)

Coupling chromatographic separation techniques with Mass Spectrometry (MS) provides powerful tools for the definitive identification and structural elucidation of this compound in complex matrices wikipedia.org. MS provides mass-to-charge ratio information and fragmentation patterns that are highly specific to a compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS wikipedia.org. This hyphenated technique is invaluable for analyzing complex biological samples, allowing for the separation of this compound from co-eluting compounds and providing its molecular weight and structural information through fragmentation. LC-MS is widely used for the analysis of natural products and the profiling of secondary metabolites wikipedia.orglcms.cz. LC-MS data, including precursor ion m/z and fragmentation patterns, are available for this compound nih.gov.

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) couples the advantages of HPTLC separation with MS detection merckmillipore.comscirp.org. This technique allows for the direct transfer of separated spots from the HPTLC plate to the mass spectrometer, enabling rapid identification of compounds after chromatographic separation merckmillipore.com. HPTLC-MS can be performed using elution-based or desorption-based interfaces merckmillipore.com. Studies involving the analysis of natural products, including those where this compound might be present, have utilized HPTLC-MS for the characterization of separated compounds researchgate.netresearchgate.net. This coupling is beneficial for screening and identifying target compounds like this compound in complex samples with minimal sample preparation scirp.org.

Application of Green Analytical Chemistry Principles in this compound Analysis

Green Analytical Chemistry (GAC) focuses on minimizing the environmental impact of analytical procedures while maintaining or improving performance mdpi.comnih.gov. Applying GAC principles to this compound analysis involves adopting strategies that reduce the use of hazardous solvents and reagents, minimize waste generation, and decrease energy consumption mdpi.comenvchemgroup.combiotech-asia.orgtgacworkshop-paris.com.

In the context of chromatographic analysis of this compound, GAC principles can be implemented by:

Using greener solvents: Replacing traditional hazardous organic solvents with more environmentally friendly alternatives like ethanol, water, or supercritical fluids in HPLC and HPTLC mobile phases mdpi.com.

Miniaturization: Reducing the scale of analytical procedures, such as using smaller HPTLC plates or micro-HPLC columns, to decrease solvent and sample consumption envchemgroup.combiotech-asia.orgtgacworkshop-paris.com.

Reducing energy consumption: Optimizing chromatographic run times and considering energy-efficient instrumentation tgacworkshop-paris.com.

Waste reduction and treatment: Implementing strategies to minimize the volume of chemical waste generated and exploring options for waste recycling or treatment mdpi.com.

While specific studies detailing the application of GAC solely for this compound analysis were not found, the principles of GAC are increasingly being integrated into chromatographic and hyphenated techniques used for natural product analysis, which would be applicable to this compound mdpi.comnih.govenvchemgroup.combiotech-asia.org.

Bioautography and Activity-Guided Fractionation in this compound Research

Bioautography and activity-guided fractionation are valuable strategies for the targeted isolation and identification of bioactive compounds like this compound from complex natural extracts wisdomlib.orgmdpi.com. These approaches link chemical separation with biological activity screening.

Bioautography is a technique where separated compounds on a chromatogram (e.g., a TLC or HPTLC plate) are directly tested for biological activity by applying a test organism or enzyme onto the plate mdpi-res.com. Areas on the chromatogram exhibiting the desired activity (e.g., inhibition of microbial growth) indicate the presence of active compounds at those specific locations researchgate.netresearchgate.netmdpi-res.com. This allows for the targeted isolation of active components. Bioautography has been used in studies investigating extracts from Dalbergia species and propolis, sources where this compound has been found researchgate.netscribd.comresearchgate.netmdpi-res.comnih.gov.

Future Research Directions and Open Questions in Cearoin Studies

Elucidation of Complete Biosynthetic Pathways

The precise enzymatic steps and genetic regulation involved in the biosynthesis of Cearoin in plants like Dalbergia species are not yet fully elucidated. Understanding the complete biosynthetic pathway is crucial for potential biotechnological production and for identifying key regulatory points that could be manipulated to enhance or alter this compound production. Research in this area could involve:

Identifying and characterizing the enzymes responsible for each conversion step from primary metabolites to this compound.

Investigating the genes encoding these enzymes and their regulatory elements.

Exploring potential variations in the pathway across different plant species that produce this compound.

Utilizing techniques such as transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes involved in this compound biosynthesis. maxapress.comfrontiersin.orgpeerj.com

Exploration of Novel Synthetic Routes and Derivatization for Academic Probes

While chemical synthesis can provide access to this compound for research purposes, the development of more efficient, scalable, and environmentally friendly synthetic routes remains an important goal. chemrxiv.orgunibas.chacs.orgclockss.org Furthermore, the synthesis of this compound derivatives with modifications to its core structure is essential for structure-activity relationship (SAR) studies and for developing academic probes to investigate its biological functions. Future research should focus on:

Developing novel synthetic methodologies that allow for convergent and high-yielding access to this compound.

Exploring strategies for the regioselective and stereoselective introduction of functional groups to create diverse this compound analogs.

Designing and synthesizing this compound derivatives with specific modifications to probe the role of different moieties in its interactions with biological targets.

Developing solid-phase or flow chemistry approaches for the efficient synthesis of this compound and its derivatives.

Detailed Mechanistic Studies of Cellular Interactions Beyond Initial Findings

Initial studies may have indicated certain cellular effects of this compound, but a detailed understanding of its molecular mechanism of action is often lacking. Future research should aim to identify the specific cellular targets of this compound and the downstream signaling pathways that are affected. ed.govnih.govscribbr.com This could involve:

Identifying direct binding partners of this compound in cells using techniques such as pull-down assays and chemical proteomics.

Investigating the effects of this compound on key cellular processes, such as cell signaling, gene expression, and metabolic pathways.

Determining the concentration-dependent effects of this compound and its derivatives on cellular responses.

Utilizing advanced imaging techniques to visualize the localization and dynamics of this compound within cells.

Investigation of this compound’s Role in Plant-Environment Interactions

Given its occurrence in plants, this compound may play a role in the interactions between plants and their environment, including defense against herbivores or pathogens, attraction of pollinators or beneficial microbes, or mediation of plant-plant interactions. researchgate.netresearchgate.netoup.comannualreviews.orgnih.gov Research in this area could explore:

The role of this compound in plant defense mechanisms against specific pests or diseases.

Its potential as a signaling molecule in symbiotic relationships with microorganisms.

The influence of environmental factors (e.g., light, temperature, nutrient availability) on this compound production in plants.

The potential allelopathic effects of this compound on neighboring plants.

Computational Chemistry for Predictive Modeling of this compound’s Interactions and Transformations

Computational chemistry can serve as a powerful tool to complement experimental studies on this compound. researchgate.netwikipedia.orgscilit.commit.eduacs.org In silico methods can be used to predict its physical and chemical properties, model its interactions with potential biological targets, and simulate its behavior in different environments. Future computational studies could focus on:

Predicting the three-dimensional structure and conformational flexibility of this compound and its derivatives.

Performing molecular docking and dynamics simulations to model the binding of this compound to putative protein targets.

Calculating relevant chemical properties, such as pKa, solubility, and lipophilicity, to better understand its behavior in biological systems.

Modeling potential metabolic transformations of this compound in plants or other organisms.

Q & A

Basic Question

  • Systematic Searches : Use Google Scholar with Boolean operators (e.g., "this compound AND (anti-inflammatory OR anticancer)") and track citations via the "Cited by" feature .
  • Gap Analysis : Map reported activities (e.g., antimicrobial, antioxidant) against understudied areas (e.g., neuroprotection) using tools like PRISMA flow diagrams .
  • Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

What experimental protocols ensure reproducibility in assessing this compound’s stability under varying environmental conditions?

Basic Question

  • Accelerated Stability Studies : Expose this compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks, with HPLC monitoring .
  • Degradation Kinetics : Use Arrhenius plots to predict shelf-life under standard storage conditions .

How can researchers investigate synergistic effects between this compound and other bioactive compounds?

Advanced Question

  • Combination Index (CI) : Calculate CI values via the Chou-Talalay method using dose-response matrices in cell-based assays .
  • Mechanistic Studies : Employ transcriptomics (RNA-seq) or metabolomics (LC-MS) to identify pathways enhanced by synergism .

What strategies mitigate bias when interpreting conflicting data on this compound’s toxicity profiles?

Advanced Question

  • Blinded Analysis : Separate data collection and interpretation teams to reduce confirmation bias .
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
  • Ethical Reporting : Disclose all raw data and analytical scripts in supplementary materials to enable independent verification .

How can researchers optimize this compound extraction from natural sources for high-throughput screening?

Basic Question

  • Solvent Selection : Compare yields using Soxhlet extraction (ethanol vs. methanol) and optimize via response surface methodology .
  • Green Chemistry : Evaluate ultrasound-assisted extraction (UAE) parameters (power, time) to reduce solvent use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.